molecular formula C18H10Cl2N6O7 B033552 Benzamide, 4-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- CAS No. 103829-04-5

Benzamide, 4-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-

Cat. No. B033552
CAS RN: 103829-04-5
M. Wt: 493.2 g/mol
InChI Key: MZFBGRGYNPVDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, 4-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- is a chemical compound that belongs to the class of benzamides. This compound has gained interest in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Benzamide, 4-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This inhibition leads to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
Benzamide, 4-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been found to protect neurons from damage in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Benzamide, 4-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be effective in inhibiting cancer cell growth and reducing inflammation in animal models. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of Benzamide, 4-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-. One possible direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more effective cancer treatments. Additionally, further research could be done to optimize the synthesis method of Benzamide, 4-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- for increased efficiency and reduced toxicity.

Synthesis Methods

The synthesis method of Benzamide, 4-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- involves the reaction of 4-chloro-3-nitrobenzoic acid with 5-chloro-2-pyrimidinol in the presence of thionyl chloride. The resulting compound is then reacted with 4-aminobenzoyl chloride to obtain the final product.

Scientific Research Applications

Benzamide, 4-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, Benzamide, 4-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been found to protect neurons from damage.

properties

CAS RN

103829-04-5

Product Name

Benzamide, 4-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-

Molecular Formula

C18H10Cl2N6O7

Molecular Weight

493.2 g/mol

IUPAC Name

4-chloro-N-[[4-(5-chloropyrimidin-2-yl)oxy-3-nitrophenyl]carbamoyl]-2-nitrobenzamide

InChI

InChI=1S/C18H10Cl2N6O7/c19-9-1-3-12(13(5-9)25(29)30)16(27)24-17(28)23-11-2-4-15(14(6-11)26(31)32)33-18-21-7-10(20)8-22-18/h1-8H,(H2,23,24,27,28)

InChI Key

MZFBGRGYNPVDFS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NC(=O)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])OC3=NC=C(C=N3)Cl

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])OC3=NC=C(C=N3)Cl

Other CAS RN

103829-04-5

synonyms

4-chloro-N-[[4-(5-chloropyrimidin-2-yl)oxy-3-nitro-phenyl]carbamoyl]-2 -nitro-benzamide

Origin of Product

United States

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